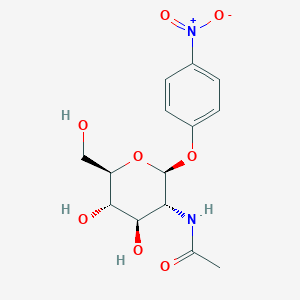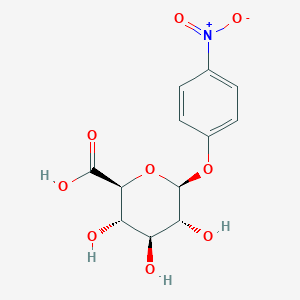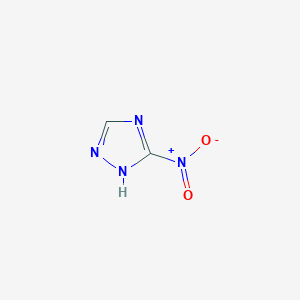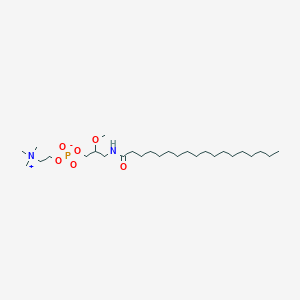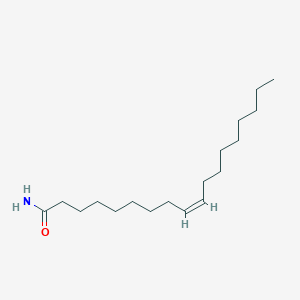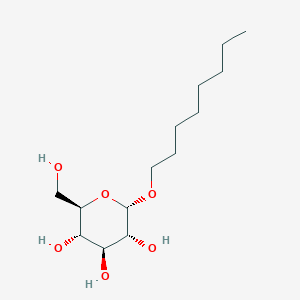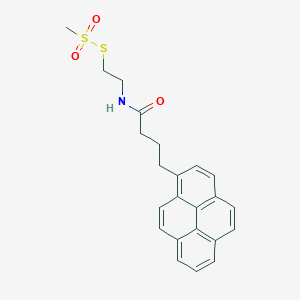
N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide
Overview
Description
Sulfonamides are a class of organic compounds widely explored for their versatile applications in medicinal chemistry, environmental chemistry, and organic synthesis. They are characterized by the presence of a sulfonyl functional group attached to an amine. Sulfonamides, including derivatives with complex aromatic systems such as pyrene, have been extensively studied for their chemical properties, synthesis methods, and potential applications in various fields.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For instance, vinylsulfones and vinylsulfonamides, which are structurally related to sulfonamides, can be synthesized through dehydrative synthesis protocols starting from corresponding alcohols and hydroxypropanesulfonamide using an efficient and general protocol ((2020)).
Molecular Structure Analysis
The molecular and supramolecular structures of sulfonamide derivatives have been reported, showing significant variations based on the substituents attached to the sulfonamide group. For example, studies on N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide highlighted the impact of different substituents on the torsion angles and hydrogen bonding patterns, influencing the overall molecular geometry ((Jacobs et al., 2013)).
Scientific Research Applications
Fluorescent Assay Development : A study by Forster, Schulze Elfringhoff, and Lehr (2009) describes a fluorescent assay for evaluating inhibitors of fatty acid amide hydrolase (FAAH), using a novel fluorogenic substrate related to N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide. This method allows for direct FAAH activity determination without further sample clean-up (Forster, Schulze Elfringhoff, & Lehr, 2009).
Synthesis and Biological Activity Studies : The synthesis and biological evaluation of various sulfonamide compounds, which are structurally related to N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide, are explored in several studies. These compounds show a wide range of biological activities, including inhibition of different types of enzymes and potential applications in synthetic organic chemistry (Kharkov University Bulletin Chemical Series, 2020).
Antiviral Research : A study by Mohan et al. (1992) explored the use of sulfonic acid polymers, which are related to the sulfonamide group in N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide, as inhibitors against HIV-1 and HIV-2 (Mohan, Schols, Baba, & De Clercq, 1992).
Sensing Applications : The synthesis and sensing applications of novel surfactant-like pyrene derivatives, which include compounds structurally similar to N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide, have been investigated. These compounds show potential as multi-functional fluorescent probes for sensing polarity and some lanthanide ions (Zhang, Qin, Li, & Fang, 2014).
Drug Delivery Research : Research by Mattsson et al. (2010) discusses the use of a functionalized pyrenyl derivative, related to N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide, for drug delivery. This study demonstrates the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, highlighting potential applications in delivering pharmaceutical compounds (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. It can include toxicity data, safety precautions, and first-aid measures.
Future Directions
This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields.
properties
IUPAC Name |
N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S2/c1-29(26,27)28-15-14-24-21(25)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13H,3-4,7,14-15H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNULURRKCOTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402852 | |
| Record name | N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide | |
CAS RN |
384342-66-9 | |
| Record name | S-[2-[[1-Oxo-4-(1-pyrenyl)butyl]amino]ethyl] methanesulfonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384342-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-methylsulfonylsulfanylethyl)-4-pyren-1-ylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




